molecular formula C6H9FO2 B14813824 Ethyl 2-fluorobut-2-enoate CAS No. 686-45-3

Ethyl 2-fluorobut-2-enoate

Cat. No.: B14813824
CAS No.: 686-45-3
M. Wt: 132.13 g/mol
InChI Key: QLHGLYDXAPYODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluorobut-2-enoate (IUPAC name: ethyl (2Z)-2-fluorobut-2-enoate) is a fluorinated α,β-unsaturated ester. Fluorine substitution at the α-position (C2) likely confers electron-withdrawing effects, influencing reactivity and stability. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic double bonds .

Properties

CAS No.

686-45-3

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

ethyl 2-fluorobut-2-enoate

InChI

InChI=1S/C6H9FO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3

InChI Key

QLHGLYDXAPYODR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobut-2-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with diethyl fluoromalonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The ester group can undergo hydrolysis, releasing the active fluorinated moiety, which can then interact with biological pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between Ethyl 2-fluorobut-2-enoate and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound* N/A C6H9FO2 ~132.13 (estimated) Fluorine at C2 Conjugated fluorine enhances electrophilicity
Ethyl (2E)-4-fluorobut-2-enoate 371-24-4 C6H9FO2 132.13 Fluorine at C4 Fluorine distal to ester group
Ethyl (2E)-4,4-difluorobut-2-enoate 37746-82-0 C6H8F2O2 150.13 Two fluorines at C4 Increased steric/electronic effects
Ethyl 4-oxo-4-phenylbut-2-enoate 17450-56-5 C12H12O3 204.22 Phenyl and oxo groups at C4 Aromatic conjugation
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate 99059-30-0 C10H10O5 210.18 Furyl, hydroxy, oxo groups Bioactive potential

Electronic and Reactivity Differences

  • Fluorine Position: C2 Fluorine (target compound): Direct conjugation with the ester group increases electron deficiency at the double bond, enhancing reactivity in Diels-Alder or Michael additions. C4,4-Difluoro (CAS 37746-82-0): Dual fluorination amplifies steric bulk and electron-withdrawing effects, possibly altering solubility and reaction kinetics .
  • Furyl/Hydroxy Groups (CAS 99059-30-0): Polar substituents like hydroxy and furyl may enhance bioavailability, as seen in bioactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.